AT9283

Catalog No.
S519628
CAS No.
896466-04-9
M.F
C19H23N7O2
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AT9283

CAS Number

896466-04-9

Product Name

AT9283

IUPAC Name

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea

Molecular Formula

C19H23N7O2

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C19H23N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27)

InChI Key

LOLPPWBBNUVNQZ-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

AT9283; AT 9283; AT-9283; AT-9283 free base.

Canonical SMILES

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5

Description

The exact mass of the compound 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea is 381.19132 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea, also known as AT9283, is a molecule currently being investigated for its potential to inhibit Syk, a protein tyrosine kinase. Syk plays a crucial role in various cellular processes, including immune cell activation and allergic responses [].

  • Inhibition of Syk for Mast Cell-Mediated Allergic Responses: Research suggests that AT9283 functions as a Syk inhibitor. A study published in the European PMC database demonstrated that AT9283 effectively suppressed mast cell-mediated allergic responses in mice. The suppressive effect was attributed to the inhibition of Syk activity by AT9283 []. This finding highlights the potential of AT9283 as a therapeutic agent for allergic diseases.

AT9283 is a multi-targeted kinase inhibitor, specifically designed to inhibit Aurora A and Aurora B kinases, which play crucial roles in cell division and are often overexpressed in various cancers. The chemical structure of AT9283 is described as 1-cyclopropyl-3-[3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl]urea, with a molecular formula of C₁₉H₂₃N₇O₂ and a molecular weight of approximately 381.44 g/mol . This compound was developed by Astex Therapeutics and has shown promise in preclinical studies for its ability to arrest tumor growth across multiple cancer types .

AT9283 primarily functions by inhibiting the phosphorylation activities of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the disruption of several signaling pathways, including the JAK/STAT pathway, where AT9283 has been shown to decrease the phosphorylation of STAT3, a key regulator in many malignancies . Additionally, it affects downstream signaling proteins such as Akt and MAP kinases, which are critical for cell survival and proliferation .

AT9283 exhibits significant anti-tumoral activity, particularly in multiple myeloma and colorectal cancer models. In vitro studies have demonstrated that AT9283 induces apoptosis characterized by increased polyploidy and reduced phosphorylation of histone H3, indicative of Aurora B inhibition. The compound also triggers upregulation of p53 and p27 proteins during apoptosis, suggesting its role in promoting cell death through multiple pathways . Furthermore, AT9283 has shown effectiveness against mast cell activation, inhibiting allergic responses by targeting Syk-dependent signaling pathways .

AT9283 is primarily investigated for its applications in oncology as a treatment for various cancers due to its ability to inhibit key kinases involved in tumor growth and progression. It has been studied for use in multiple myeloma, colorectal cancer, and potentially other malignancies where Aurora kinases are implicated. Additionally, its role in modulating mast cell activity presents opportunities for treating allergic diseases .

Interaction studies have demonstrated that AT9283 not only inhibits Aurora A and B but also interacts with several other kinases such as JAKs and Abl. Its ability to downregulate STAT3 phosphorylation suggests potential interactions with pathways involved in inflammation and immune responses . The compound has been shown to reversibly inhibit mast cell degranulation without affecting upstream signaling proteins like Syk directly .

Several compounds share structural or functional similarities with AT9283:

Compound NameMechanism of ActionUnique Features
AZD1152Inhibits Aurora B kinaseSelectively targets Aurora B; used in clinical trials for solid tumors
MLN8237Selective Aurora A kinase inhibitorMore selective than AT9283; fewer off-target effects
BarasertibDual inhibitor of Aurora A/BDeveloped for hematological malignancies; shows efficacy in resistant cases
CCT137690Inhibits both Aurora A/B kinasesFocus on breast cancer treatment; different pharmacokinetics

AT9283's uniqueness lies in its multi-targeted approach, affecting not just the Aurora kinases but also modulating other critical signaling pathways involved in tumor growth and survival. This broad-spectrum inhibition may provide therapeutic advantages over more selective inhibitors like AZD1152 or MLN8237.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

381.19132300 g/mol

Monoisotopic Mass

381.19132300 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XAV9KYN9WL

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified), leukemia (myeloid), and solid tumors.

Mechanism of Action

AT9283 is an inhibitor of mitosis (cell division) and is the second most progressed drug candidate in the Astex portfolio of novel molecularly targeted cancer drugs. All of Astex’s current products have been discovered internally using its proprietary drug discovery approach. AT9283 is a potent inhibitor of the Aurora A and B kinases and has been shown to arrest tumour growth in a range of tumour models. Aurora kinases play a key role in mitotic checkpoint control in cell division. Both Aurora A and B are over-expressed in many human tumours and are believed to be excellent targets for anti-cancer therapy.

Wikipedia

AT-9283
1-cyclopropyl-3-{3-[5-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl}urea

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Podesta JE, Sugar R, Squires M, Linardopoulos S, Pearson AD, Moore AS. Adaptation of the plasma inhibitory activity assay to detect Aurora, ABL and FLT3 kinase inhibition by AT9283 in pediatric leukemia. Leuk Res. 2011 Sep;35(9):1273-5. Epub 2011 Jun 12. PubMed PMID: 21665275.
2: Santo L, Hideshima T, Cirstea D, Bandi M, Nelson EA, Gorgun G, Rodig S, Vallet S, Pozzi S, Patel K, Unitt C, Squires M, Hu Y, Chauhan D, Mahindra A, Munshi NC, Anderson KC, Raje N. Antimyeloma activity of a multitargeted kinase inhibitor, AT9283, via potent Aurora kinase and STAT3 inhibition either alone or in combination with lenalidomide. Clin Cancer Res. 2011 May 15;17(10):3259-71. Epub 2011 Mar 23. PubMed PMID: 21430070.
3: Kimura S. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer. Curr Opin Investig Drugs. 2010 Dec;11(12):1442-9. Review. PubMed PMID: 21154126.
4: Tanaka R, Squires MS, Kimura S, Yokota A, Nagao R, Yamauchi T, Takeuchi M, Yao H, Reule M, Smyth T, Lyons JF, Thompson NT, Ashihara E, Ottmann OG, Maekawa T. Activity of the multitargeted kinase inhibitor, AT9283, in imatinib-resistant BCR-ABL-positive leukemic cells. Blood. 2010 Sep 23;116(12):2089-95. Epub 2010 Jun 14. PubMed PMID: 20548094.
5: Dawson MA, Curry JE, Barber K, Beer PA, Graham B, Lyons JF, Richardson CJ, Scott MA, Smyth T, Squires MS, Thompson NT, Green AR, Wallis NG. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. Br J Haematol. 2010 Jul;150(1):46-57. Epub 2010 May 7. PubMed PMID: 20507304.
6: Lok W, Klein RQ, Saif MW. Aurora kinase inhibitors as anti-cancer therapy. Anticancer Drugs. 2010 Apr;21(4):339-50. Review. PubMed PMID: 20016367.
7: Curry J, Angove H, Fazal L, Lyons J, Reule M, Thompson N, Wallis N. Aurora B kinase inhibition in mitosis: strategies for optimising the use of aurora kinase inhibitors such as AT9283. Cell Cycle. 2009 Jun 15;8(12):1921-9. Epub 2009 Jun 15. PubMed PMID: 19440047.
8: Pinel S, Barbault-Foucher S, Lott-Desroches MC, Astier A. [Inhibitors of aurora kinases]. Ann Pharm Fr. 2009 Mar;67(2):69-77. Epub 2009 Feb 23. Review. French. PubMed PMID: 19298889.
9: Howard S, Berdini V, Boulstridge JA, Carr MG, Cross DM, Curry J, Devine LA, Early TR, Fazal L, Gill AL, Heathcote M, Maman S, Matthews JE, McMenamin RL, Navarro EF, O'Brien MA, O'Reilly M, Rees DC, Reule M, Tisi D, Williams G, Vinković M, Wyatt PG. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. J Med Chem. 2009 Jan 22;52(2):379-88. PubMed PMID: 19143567.
10: Bayés M, Rabasseda X. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Jan-Feb;30(1):67-99. PubMed PMID: 18389098.

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